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GNA002

EZH2 degradation covalent inhibitor CHIP ubiquitination

GNA002 (CAS 1385035-79-9) is a gambogenic acid derivative that acts as a covalent inhibitor and targeted degrader of Enhancer of Zeste Homolog 2 (EZH2). It binds specifically and covalently to Cys668 within the EZH2-SET domain, triggering CHIP-mediated ubiquitination and proteasomal degradation of EZH2 protein.

Molecular Formula C42H55NO8
Molecular Weight 701.9 g/mol
Cat. No. B11932199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNA002
Molecular FormulaC42H55NO8
Molecular Weight701.9 g/mol
Structural Identifiers
SMILESCCOCCNC(=O)C(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)CC=C(C)CCC=C(C)C)O)C(O2)(C)C)C
InChIInChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18-/t28-,32+,41+,42-/m0/s1
InChIKeyHJJVIXXMFVHPER-OELWLWEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GNA002: A Covalent EZH2 Degrader with Distinct Pharmacological Profile for Cancer Epigenetics Research


GNA002 (CAS 1385035-79-9) is a gambogenic acid derivative that acts as a covalent inhibitor and targeted degrader of Enhancer of Zeste Homolog 2 (EZH2) [1]. It binds specifically and covalently to Cys668 within the EZH2-SET domain, triggering CHIP-mediated ubiquitination and proteasomal degradation of EZH2 protein [1]. This mechanism distinguishes it from SAM-competitive EZH2 inhibitors, which solely block enzymatic activity without affecting EZH2 protein levels. GNA002 reduces H3K27 trimethylation (H3K27me3) and reactivates PRC2-silenced tumor suppressor genes, demonstrating potent anti-proliferative effects in various cancer models [2].

Mechanism Covalent EZH2 degrader via Cys668 binding
Differentiation Eliminates EZH2 protein; spares catalytic-only inhibition
Workflow EZH2 scaffolding & degradation-dependent cancer models

Why GNA002 Cannot Be Substituted with Generic EZH2 Inhibitors in Targeted Protein Degradation Studies


Generic EZH2 inhibitors such as GSK126, tazemetostat (EPZ-6438), and CPI-1205 function as SAM-competitive antagonists that block methyltransferase activity but do not reduce EZH2 protein levels [1]. In contrast, GNA002 uniquely induces degradation of the EZH2 protein itself via covalent engagement of Cys668 [2]. This mechanistic divergence has profound functional consequences: GNA002 treatment leads to loss of EZH2 abundance and disruption of PRC2 complex integrity, whereas SAM-competitive inhibitors do not [3]. Consequently, GNA002 cannot be interchanged with these agents in experiments requiring elimination of EZH2 scaffolding functions or in models where catalytic inhibition alone is insufficient. Substitution would yield fundamentally different biological outcomes, as demonstrated by direct comparative studies with GSK126 [3].

Risk Factor
GNA002
Generic EZH2 Inhibitors
Mechanism
Covalent degradation of EZH2
SAM-competitive inhibition only
EZH2 protein level
Reduction in abundance
No effect on EZH2 stability
PRC2 complex integrity
Disruption of complex
Complex remains intact

Quantitative Evidence for GNA002 Differentiation Against Key EZH2-Targeting Comparators


Mechanistic Divergence: Covalent Binding and Degradation vs. SAM-Competitive Inhibition

GNA002 induces EZH2 protein degradation through covalent binding to Cys668, whereas SAM-competitive inhibitors like GSK126 inhibit methyltransferase activity without affecting EZH2 protein levels [1]. The C668S mutant completely abolishes GNA002 binding and degradation, confirming target specificity [2].

Mechanism
Head-to-head
Covalent degrader (Cys668)
SAM-competitive inhibitor
Protein degradation vs. catalytic inhibition
Cell-based comparison, Cal-27, 48 h
EZH2 degradation covalent inhibitor CHIP ubiquitination

Differential Effect on EZH2 Protein Abundance: GNA002 vs. GSK126

In Cal-27 head and neck cancer cells, 48 h treatment with GNA002 (2 μM) significantly reduced EZH2 protein abundance, whereas GSK126 (10 μM) did not alter EZH2 levels despite both compounds reducing H3K27me3 [1]. This demonstrates that EZH2 degradation is a unique property of GNA002 among tested EZH2 inhibitors.

EZH2 abundance
Head-to-head
Reduction in EZH2 protein
No change in EZH2 stability
Unique degradation phenotype
Immunoblot comparison, Cal-27 cells
EZH2 protein level PRC2 complex head and neck cancer

Cellular Anti-Proliferative Potency in Hematologic Malignancy Models

GNA002 exhibits potent anti-proliferative activity in acute leukemia cell lines MV4-11 and RS4-11 with IC50 values of 0.070 μM and 0.103 μM, respectively . These values are substantially lower than the biochemical IC50 for EZH2 (1.1 μM), indicating strong cellular target engagement and downstream anti-cancer effects [1].

Anti-proliferative
Reported
0.070 μM (MV4-11)
0.103 μM (RS4-11)
Leukemia cell-model assay context
72 h treatment, biochemical IC50 1.1 μM
MV4-11 RS4-11 anti-proliferative IC50

In Vivo Tumor Growth Inhibition in Multiple Xenograft Models

Oral GNA002 (100 mg/kg, daily) significantly suppressed tumor growth in Cal-27 (head and neck), Daudi (lymphoma), and Pfeiffer (lymphoma with EZH2 mutation) xenograft models [1]. In Cal-27 xenografts, GNA002 reduced tumor volume relative to vehicle control, with comparable or superior efficacy to GSK126 (i.p., 50 mg/kg) [1]. Importantly, the anti-tumor effect was abrogated in C668S mutant-expressing tumors, confirming on-target degradation as the mechanism of action [2].

Xenograft response
Head-to-head
Tumor volume reduction in Cal-27, Daudi, Pfeiffer
Both reduce volume; GNA002 degrades EZH2
Model-response endpoint context
Oral 100 mg/kg daily, 4-week treatment
xenograft oral administration tumor volume reduction

Selectivity Confirmation via C668S Mutant Rescue and CHIP Dependence

The specificity of GNA002 for EZH2 Cys668 is confirmed by mutant rescue experiments: expression of the C668S mutant abolishes GNA002-induced reduction of anchorage-independent growth and tumor growth in vivo [1]. Additionally, CHIP knockdown partially rescues GNA002-mediated growth suppression, demonstrating CHIP-dependent degradation [1]. These genetic validations are not available for SAM-competitive inhibitors and provide unequivocal evidence of on-target activity.

Target validation
Head-to-head
C668S mutant abolishes activity
CHIP knockdown rescues
On-target degradation confirmation
UMSCC-12 cells, anchorage-independent growth
C668S mutation CHIP knockdown target validation

Comparative Potency vs. Parent Compound GNA

GNA002 is a derivative of gambogenic acid (GNA) with enhanced potency for EZH2 interaction . While both GNA and GNA002 covalently bind Cys668, GNA002 is described as a 'relatively more potent EZH2 interacting agent' and demonstrates stronger suppression of H3K27me3 and reactivation of PRC2-silenced genes . This improvement in target engagement translates to superior cellular activity.

Parent comparison
Class-level inference
Enhanced EZH2 interaction vs. GNA
Stronger H3K27me3 suppression
Improved target engagement context
Data to verify; no direct quantification
GNA gambogenic acid EZH2 interaction

Optimal Research Applications for GNA002 Based on Validated Differentiation Evidence


Studies Requiring Elimination of EZH2 Scaffolding Functions

GNA002 is uniquely suited for experiments where EZH2 protein loss is required, such as investigation of EZH2 non-catalytic roles in PRC2 complex assembly or transcriptional regulation. Unlike SAM-competitive inhibitors that spare EZH2 protein, GNA002 induces degradation, enabling dissection of scaffolding vs. enzymatic functions [1].

In Vivo Xenograft Models of EZH2-Dependent Cancers

With oral bioavailability and demonstrated efficacy in Cal-27, Daudi, and Pfeiffer xenograft models, GNA002 is a practical tool for preclinical in vivo oncology studies. The compound's ability to suppress tumor growth in both wild-type and gain-of-function EZH2 mutant contexts broadens its applicability [2].

Target Validation and Chemical Probe Studies

The availability of the C668S mutant and CHIP knockdown rescue experiments makes GNA002 a highly validated chemical probe. Researchers can use these genetic controls to confirm on-target EZH2 degradation and distinguish specific effects from off-target activity [3].

Leukemia and Lymphoma Cell Line Screening

GNA002 exhibits potent anti-proliferative activity in MV4-11 and RS4-11 leukemia cells (IC50 0.070–0.103 μM). It is therefore appropriate for screening panels of hematologic cancer cell lines, particularly those with EZH2 overexpression or activating mutations .

Application
Selection Property
Validation Focus
EZH2 scaffolding function studies
Protein degradation vs. inhibition
PRC2 complex disruption assessment
EZH2-dependent xenograft models
Oral bioavailability & tumor model response
C668S-dependent target engagement
Chemical probe target validation
Mutant rescue genetic controls
On-target degradation confirmation
Leukemia cell-line screening
Anti-proliferative assay response
IC50 endpoint review in hematologic models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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